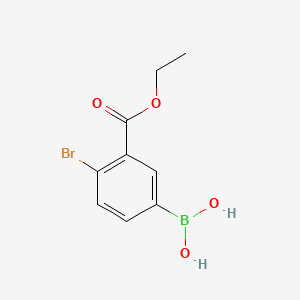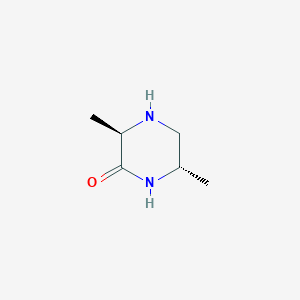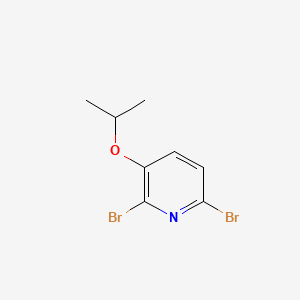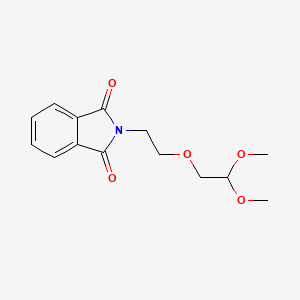![molecular formula C17H34O10P2 B14032867 Diethyl [2,2-bis(diethoxyphosphoryl)ethyl]propanedioate CAS No. 136496-82-7](/img/structure/B14032867.png)
Diethyl [2,2-bis(diethoxyphosphoryl)ethyl]propanedioate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,3-DIETHYL 2-[2,2-BIS(DIETHOXYPHOSPHORYL)ETHYL]PROPANEDIOATE is a complex organophosphorus compound It is known for its unique structure, which includes both ester and phosphonate functional groups
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1,3-DIETHYL 2-[2,2-BIS(DIETHOXYPHOSPHORYL)ETHYL]PROPANEDIOATE typically involves the reaction of diethyl malonate with diethyl phosphite under specific conditions. The reaction is usually carried out in the presence of a base such as sodium ethoxide in ethanol, which facilitates the formation of the enolate ion from diethyl malonate. This enolate ion then reacts with diethyl phosphite to form the desired product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent reaction conditions and efficient production.
Análisis De Reacciones Químicas
Types of Reactions
1,3-DIETHYL 2-[2,2-BIS(DIETHOXYPHOSPHORYL)ETHYL]PROPANEDIOATE can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form phosphonate esters.
Reduction: Reduction reactions can convert the ester groups to alcohols.
Substitution: The ester groups can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophiles like amines or alcohols can be used in the presence of a base.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield phosphonate esters, while reduction can produce alcohol derivatives.
Aplicaciones Científicas De Investigación
1,3-DIETHYL 2-[2,2-BIS(DIETHOXYPHOSPHORYL)ETHYL]PROPANEDIOATE has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in the formation of complex molecules.
Biology: The compound can be used in the study of enzyme mechanisms and as a probe for biological systems.
Industry: It is used in the production of specialty chemicals and materials with specific properties.
Mecanismo De Acción
The mechanism of action of 1,3-DIETHYL 2-[2,2-BIS(DIETHOXYPHOSPHORYL)ETHYL]PROPANEDIOATE involves its interaction with various molecular targets. The ester and phosphonate groups can participate in different biochemical pathways, influencing enzyme activity and cellular processes. The compound’s reactivity allows it to form covalent bonds with target molecules, thereby modulating their function .
Comparación Con Compuestos Similares
Similar Compounds
Diethyl Malonate: A simpler ester with similar reactivity but lacking the phosphonate groups.
Diethyl Benzylphosphonate: Contains a phosphonate group but differs in its overall structure and reactivity.
Uniqueness
1,3-DIETHYL 2-[2,2-BIS(DIETHOXYPHOSPHORYL)ETHYL]PROPANEDIOATE is unique due to the presence of both ester and phosphonate groups, which confer distinct chemical properties and reactivity. This dual functionality makes it a versatile compound in various synthetic and research applications.
Propiedades
Número CAS |
136496-82-7 |
|---|---|
Fórmula molecular |
C17H34O10P2 |
Peso molecular |
460.4 g/mol |
Nombre IUPAC |
diethyl 2-[2,2-bis(diethoxyphosphoryl)ethyl]propanedioate |
InChI |
InChI=1S/C17H34O10P2/c1-7-22-16(18)14(17(19)23-8-2)13-15(28(20,24-9-3)25-10-4)29(21,26-11-5)27-12-6/h14-15H,7-13H2,1-6H3 |
Clave InChI |
JXWKWXRNYDCYBQ-UHFFFAOYSA-N |
SMILES canónico |
CCOC(=O)C(CC(P(=O)(OCC)OCC)P(=O)(OCC)OCC)C(=O)OCC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![6-Aminohexahydrofuro[3,2-b]furan-3-ol](/img/structure/B14032791.png)
![3-(6-Bromo-1H-benzo[d][1,2,3]triazol-1-yl)phenol](/img/structure/B14032795.png)
![[(1S,4S,7S)-3-methoxy-2-oxa-5-thiabicyclo[2.2.1]heptan-7-yl] 4-methylbenzenesulfonate](/img/structure/B14032797.png)

![5-Methyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)-4,5,6,7-tetrahydropyrazolo[1,5-A]pyridine](/img/structure/B14032826.png)




![4-[2-[4-(Acetyloxy)phenyl]-1-ethyl-1-butenyl]phenyl-D-glucopyranosiduronic Acid Methyl Ester Triacetate](/img/structure/B14032848.png)
![Ethyl 6-aminoimidazo[1,5-a]pyridine-1-carboxylate](/img/structure/B14032857.png)

![6-nitro-3,4-dihydro-2H-pyrido[3,2-b][1,4]oxazine](/img/structure/B14032863.png)
